- Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors, Chemical Research in Chinese Universities, 2017, 33(6), 895-902
Cas no 915019-53-3 (2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile)
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-BROMO-2-OXO-2,3-DIHYDROIMIDAZO[4,5-C]QUINOLIN-1-YL)PHENYL)-2-METHYLPROPANENITRILE
- Benzeneacetonitrile, 4-(8-bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-.alpha.,.alpha.-dimethyl-
- BENZENEACETONITRILE, 4-(8-BROMO-2,3-DIHYDRO-2-OXO-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-A,A-DIMETHYL-
- C20H15BrN4O
- 2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- 2-{4-(8-brom
- 4-(8-Bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
-
- MDL: MFCD12406065
- Inchi: 1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26)
- InChI Key: VDJPWUIERGLWRZ-UHFFFAOYSA-N
- SMILES: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(Br)C=C4)NC2=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 606
- Topological Polar Surface Area: 69
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Security Information
- Storage Condition:Sealed in dry,2-8°C
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007083-1g |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 95% | 1g |
$1038.80 | 2023-08-31 | |
| ChemScence | CS-B0357-1g |
2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-53-3 | 98.43% | 1g |
$1045.0 | 2022-04-26 | |
| TRC | B073825-50mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 50mg |
$ 460.00 | 2022-04-02 | ||
| TRC | B073825-100mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 100mg |
$ 765.00 | 2022-04-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H855264-1g |
2-(4-(8-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2- methylpropanenitrile |
915019-53-3 | 98% | 1g |
¥3,420.00 | 2022-01-11 | |
| eNovation Chemicals LLC | D769905-100mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 100mg |
$340 | 2024-06-07 | |
| eNovation Chemicals LLC | D769905-250mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 250mg |
$550 | 2024-06-07 | |
| eNovation Chemicals LLC | D769905-1g |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 1g |
$1175 | 2024-06-07 | |
| Ambeed | A496801-1g |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 1g |
$1188.0 | 2024-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA960-100mg |
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methyl-propanenitrile |
915019-53-3 | 95% | 100mg |
¥2196.0 | 2024-04-16 |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Production Method
Production Method 1
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, 0 °C
Production Method 2
1.2 1.5 h, rt → 60 °C; 3 h, 60 °C; 3 h, 0 - 5 °C; 2 h, 0 - 5 °C; 1 h, 40 - 50 °C
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale, Organic Process Research & Development, 2019, 23(9), 1908-1917
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Raw materials
- 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
- N,N'-Carbonyldiimidazole
- 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Preparation Products
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Suppliers
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
Compound CAS No. 915019-53-3: 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Compound CAS No. 915019-53-3, also known as 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazoquinolines, which are known for their unique structural features and versatile properties. The presence of a bromine atom at the 8-position of the imidazoquinoline ring introduces additional functionality, making this compound particularly interesting for researchers in the fields of pharmacology, materials science, and organic synthesis.
The structure of this compound is characterized by a bicyclic imidazo[4,5-c]quinoline system fused with a phenyl group and a nitrile moiety. The imidazoquinoline core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the potential of imidazoquinoline derivatives as inhibitors of kinases and other enzymes involved in disease pathways. For instance, researchers have demonstrated that such compounds can modulate the activity of protein kinase C (PKC), which is implicated in cancer progression and inflammation.
The substitution pattern of this compound further enhances its functional diversity. The bromine atom at position 8 contributes to both electronic and steric effects, which can influence binding affinity and selectivity when interacting with biological targets. Additionally, the nitrile group at the terminal position introduces electron-withdrawing characteristics, potentially affecting the compound's reactivity and solubility properties. These features make it a valuable candidate for exploring new drug leads or advanced materials.
From a synthetic perspective, the construction of this compound involves multi-step processes that require precise control over regioselectivity and stereochemistry. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient routes to complex heterocyclic systems like imidazoquinolines. For example, transition-metal-catalyzed cyclizations and cross-coupling reactions have been employed to assemble such structures with high fidelity. These methodologies not only improve yield but also facilitate access to diverse analogs for structure–activity relationship (SAR) studies.
In terms of applications, this compound has shown promise in several areas. In pharmacology, its ability to inhibit key enzymes makes it a potential candidate for anti-inflammatory or anticancer therapies. Preclinical studies have indicated that similar compounds can suppress inflammatory cytokine production and induce apoptosis in cancer cells. Furthermore, its electronic properties suggest utility in optoelectronic materials or sensors. Researchers are actively exploring how such compounds can be integrated into organic electronics or used as building blocks for supramolecular assemblies.
The development of analytical techniques has also played a crucial role in characterizing this compound's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and purity. Additionally, computational modeling tools like density functional theory (DFT) are being utilized to predict its electronic behavior and interaction profiles with biological systems.
Looking ahead, the continued exploration of CAS No. 915019-53-3 is expected to yield further breakthroughs in both basic science and applied research. Its unique combination of structural features positions it as a valuable asset for advancing our understanding of complex chemical systems and developing innovative solutions across multiple disciplines.
915019-53-3 (2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile) Related Products
- 915019-65-7(Dactolisib)
- 915019-52-2(2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile)
- 1289188-02-8(8-Bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one)
- 1108047-35-3(2-Methyl-2-(4-(3-Methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-iMidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile)
- 1133206-74-2(NVP-BEZ 235-D3)
- 853910-61-9(2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile)
- 1289188-03-9(8-Bromo-1-methyl-3H-imidazo[4,5-c]quinolin-2-one)
- 915019-50-0(2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)